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molecular formula C8H10BrNO B8520951 5-bromo-3-ethyl-6-methyl-1H-pyridin-2-one

5-bromo-3-ethyl-6-methyl-1H-pyridin-2-one

Cat. No. B8520951
M. Wt: 216.07 g/mol
InChI Key: FTZXRTLLLZFUTE-UHFFFAOYSA-N
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Patent
US08173682B2

Procedure details

A mixture of 5-bromo-3-ethyl-6-methyl-1H-pyridin-2-one (41.8 g, 0.193 mol) obtained from Step 2 as described above, iodomethane (70 mL, 1.12 mol), silver carbonate (72 g, 0.261 mol) and dichloromethane is mechanically stirred at ambient temperature for 17 hr (The reaction vessel is wrapped in aluminum foil). An additional portion of iodomethane (70 mL, 1.12 mol) is added and stirring continued for an additional 20 hr. The reaction mixture is filtered through a pad of Celite and the filter cake is washed with dichloromethane. The combined filtrate and wash is concentrated to afford the title compound (44.35 g, 99.9% yield) as a yellow oil.
Quantity
41.8 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
72 g
Type
catalyst
Reaction Step Six
Yield
99.9%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:10][CH3:11])[C:5](=[O:9])[NH:6][C:7]=1[CH3:8].IC.Cl[CH2:15]Cl>[Al].C(=O)([O-])[O-].[Ag+2]>[Br:1][C:2]1[C:7]([CH3:8])=[N:6][C:5]([O:9][CH3:15])=[C:4]([CH2:10][CH3:11])[CH:3]=1 |f:4.5|

Inputs

Step One
Name
Quantity
41.8 g
Type
reactant
Smiles
BrC=1C=C(C(NC1C)=O)CC
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl
Step Four
Name
Quantity
70 mL
Type
reactant
Smiles
IC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Al]
Step Six
Name
Quantity
72 g
Type
catalyst
Smiles
C([O-])([O-])=O.[Ag+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is mechanically stirred at ambient temperature for 17 hr (The reaction vessel
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for an additional 20 hr
Duration
20 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through a pad of Celite
WASH
Type
WASH
Details
the filter cake is washed with dichloromethane
WASH
Type
WASH
Details
The combined filtrate and wash
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
BrC=1C(=NC(=C(C1)CC)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 44.35 g
YIELD: PERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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